molecular formula C8H14O5 B15248817 1,2-O-Isopropylidene-D-ribofuranose

1,2-O-Isopropylidene-D-ribofuranose

Cat. No.: B15248817
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-RKEPMNIXSA-N
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Description

1,2-O-Isopropylidene-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 1,2-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis as a building block for more complex molecules, particularly in the synthesis of nucleosides and nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-Isopropylidene-D-ribofuranose can be synthesized from D-ribose through a series of protection and deprotection steps. One common method involves the protection of the hydroxyl groups of D-ribose using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or distillation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups and selective deprotection steps ensures the efficient production of the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-D-ribofuranose involves its role as a protective group in organic synthesis. The isopropylidene group stabilizes the ribofuranose ring, preventing unwanted side reactions and allowing for selective functionalization of other parts of the molecule. This stabilization is crucial for the efficient synthesis of nucleosides and nucleotides, which are key components of genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-O-Isopropylidene-D-ribofuranose is unique due to its specific protective group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of nucleosides and nucleotides, where precise control over the functionalization of the ribose ring is essential .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1

InChI Key

JAUQZVBVVJJRKM-RKEPMNIXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)CO)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C

Origin of Product

United States

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